N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is a chemical compound that features a benzodioxin ring fused to a pyridine carboxamide structure
Mechanism of Action
Target of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is a type of sulfonamide . Sulfonamides are known as inhibitors of proteases , carbonic anhydrase , capsase , and COX-2 . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .
Mode of Action
The mode of action of this compound involves the inhibition of certain enzymes. In bacteria, sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .
Biochemical Pathways
This compound affects several biochemical pathways. By inhibiting the foliate synthetase enzyme, it disrupts the synthesis of folic acid, a crucial component for bacterial growth and multiplication . By inhibiting carbonic anhydrase, it reduces the output of bicarbonate ions, which are required for a transition state required for activity .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides like this compound are extensively used antibiotics because of their broad spectrum antibacterial action .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . By blocking the synthesis of folic acid, it prevents the bacteria from growing and multiplying . Some sulfonamide derivatives have also been found to exhibit anticancer properties. They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH of the environment can affect the absorption of the drug in the gastrointestinal tract . Additionally, the presence of other substances in the body, such as food or other medications, can also affect the absorption, distribution, metabolism, and excretion of the drug .
Biochemical Analysis
Biochemical Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including the breakdown of neurotransmitters and the metabolism of arachidonic acid, respectively .
Cellular Effects
It has been suggested that this compound may influence cell function by interacting with various cellular pathways .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Comparison: N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is unique due to the presence of the pyridine carboxamide moiety, which imparts different chemical and biological properties compared to its analogs The benzodioxin ring provides a common structural framework, but the attached functional groups (pyridine carboxamide vs
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(10-3-5-15-6-4-10)16-11-1-2-12-13(9-11)19-8-7-18-12/h1-6,9H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFSIRVUTASGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.